Meta-Fluoro vs. Para-Fluoro Isomer: Impact on Kinase Inhibitor Binding Affinity
In kinase inhibitor design, the position of the fluorine substituent on the N1-phenyl ring determines electrostatic complementarity within the ATP-binding pocket. A systematic SAR study on pyrazolo[3,4-d]pyrimidine GSK-3 inhibitors demonstrated that a meta-fluorophenyl substituent (as in the target compound) yields a 5- to 10-fold difference in IC50 compared to the para-fluorophenyl isomer, depending on the specific kinase context [1]. For GLUT1 inhibition, the des-methyl analog 4-chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1269702-96-6) was identified as a potent inhibitor (IC50 in low nanomolar range), whereas the corresponding para-fluoro analog showed markedly reduced activity, highlighting the critical role of the meta-fluoro orientation [2].
| Evidence Dimension | Kinase/Transporter Inhibition Potency |
|---|---|
| Target Compound Data | Meta-fluoro (3-fluorophenyl) isomer present in target compound; class-level IC50 range for meta-fluoro pyrazolo[3,4-d]pyrimidines: 10–100 nM against GSK-3 [1]. |
| Comparator Or Baseline | Para-fluoro (4-fluorophenyl) isomer (CAS 1097095-32-3); reported IC50 for para-fluoro analogs in the same series: 50–500 nM against GSK-3 [1]. For GLUT1, the des-methyl meta-fluoro compound was a potent inhibitor, whereas the para-fluoro analog showed significantly reduced activity [2]. |
| Quantified Difference | Approximately 5- to 10-fold lower IC50 for meta-fluoro versus para-fluoro in GSK-3 inhibition; qualitative loss of GLUT1 inhibitory activity for para-fluoro. |
| Conditions | In vitro kinase inhibition assays (GSK-3α/β); cell-based GLUT1 inhibition assay using transfected HEK293 cells [2]. |
Why This Matters
Procurement of the meta-fluoro isomer ensures consistency with published SAR trends where this specific orientation is associated with higher target affinity; using the para-fluoro isomer without confirmation may lead to false-negative results in kinase or transporter screens.
- [1] Peat, A. J., Boucheron, J. A., Dickerson, S. H., Garrido, D., Mills, W., Peckham, J., Preugschat, F., Smalley, T., Schweiker, S. L., Wilson, J. R., Wang, T. Y., Zhou, H. Q., & Thomson, S. A. (2007). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2121–2125. View Source
- [2] Siebeneicher, H., Bauser, M., Buchmann, B., Heisler, I., Müller, T., Neuhaus, R., Rehwinkel, H., Telser, J., & Zorn, L. (2016). Identification of novel GLUT inhibitors. ChemMedChem, 11(16), 1732–1737. View Source
